molecular formula C7H11ClF3NO2 B2735544 Methyl 2-amino-2-[1-(trifluoromethyl)cyclopropyl]acetate hydrochloride CAS No. 2193065-92-6

Methyl 2-amino-2-[1-(trifluoromethyl)cyclopropyl]acetate hydrochloride

Cat. No. B2735544
CAS RN: 2193065-92-6
M. Wt: 233.62
InChI Key: RVDHYRLBXLSYHE-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-[1-(trifluoromethyl)cyclopropyl]acetate hydrochloride, also known as TFPMA, is a chemical compound that has gained significant attention in scientific research. It is a cyclopropane derivative that has been synthesized for its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of Methyl 2-amino-2-[1-(trifluoromethyl)cyclopropyl]acetate hydrochloride is not fully understood. However, it is believed to act as an inhibitor of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. Methyl 2-amino-2-[1-(trifluoromethyl)cyclopropyl]acetate hydrochloride has been shown to selectively inhibit the activity of certain subtypes of sodium channels, which may contribute to its specific pharmacological effects.
Biochemical and Physiological Effects
Methyl 2-amino-2-[1-(trifluoromethyl)cyclopropyl]acetate hydrochloride has been shown to have a range of biochemical and physiological effects. It has been shown to modulate the activity of ion channels, including sodium, calcium, and potassium channels. Methyl 2-amino-2-[1-(trifluoromethyl)cyclopropyl]acetate hydrochloride has also been shown to inhibit the activity of monoamine oxidase, an enzyme involved in the metabolism of neurotransmitters such as serotonin and dopamine. These effects may contribute to its potential therapeutic applications.

Advantages and Limitations for Lab Experiments

Methyl 2-amino-2-[1-(trifluoromethyl)cyclopropyl]acetate hydrochloride has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained with high yield and purity. Methyl 2-amino-2-[1-(trifluoromethyl)cyclopropyl]acetate hydrochloride has also been shown to exhibit specific pharmacological effects, which may be useful for investigating the role of voltage-gated sodium channels in various physiological and pathological processes.
However, there are also some limitations to the use of Methyl 2-amino-2-[1-(trifluoromethyl)cyclopropyl]acetate hydrochloride in lab experiments. It has been shown to have low solubility in water, which may limit its use in certain experimental protocols. Methyl 2-amino-2-[1-(trifluoromethyl)cyclopropyl]acetate hydrochloride has also been shown to exhibit some toxicity at high concentrations, which may limit its use in certain in vitro and in vivo experiments.

Future Directions

There are several future directions for the study of Methyl 2-amino-2-[1-(trifluoromethyl)cyclopropyl]acetate hydrochloride. One potential avenue of research is to investigate its potential use in the treatment of neuropathic pain. Methyl 2-amino-2-[1-(trifluoromethyl)cyclopropyl]acetate hydrochloride has been shown to modulate the activity of voltage-gated sodium channels, which are involved in the generation and propagation of pain signals. Another potential area of research is to investigate the role of Methyl 2-amino-2-[1-(trifluoromethyl)cyclopropyl]acetate hydrochloride in the modulation of monoamine oxidase activity, which may have implications for the treatment of depression and anxiety disorders.
Conclusion
In conclusion, Methyl 2-amino-2-[1-(trifluoromethyl)cyclopropyl]acetate hydrochloride is a cyclopropane derivative that has gained significant attention in scientific research for its potential therapeutic applications. It can be synthesized with high yield and purity and has been shown to exhibit specific pharmacological effects. Methyl 2-amino-2-[1-(trifluoromethyl)cyclopropyl]acetate hydrochloride has been investigated for its potential use in the treatment of various neurological and psychiatric disorders. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of Methyl 2-amino-2-[1-(trifluoromethyl)cyclopropyl]acetate hydrochloride.

Synthesis Methods

Methyl 2-amino-2-[1-(trifluoromethyl)cyclopropyl]acetate hydrochloride can be synthesized through a multistep process that involves the reaction of cyclopropyl methyl ketone with trifluoroacetic acid and subsequent reaction with methylamine. The final product is obtained through the addition of hydrochloric acid to the reaction mixture. The synthesis of Methyl 2-amino-2-[1-(trifluoromethyl)cyclopropyl]acetate hydrochloride is relatively straightforward and can be achieved with high yield and purity.

Scientific Research Applications

Methyl 2-amino-2-[1-(trifluoromethyl)cyclopropyl]acetate hydrochloride has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticonvulsant, anxiolytic, and antidepressant properties in animal models. Methyl 2-amino-2-[1-(trifluoromethyl)cyclopropyl]acetate hydrochloride has also been investigated for its potential use in the treatment of neuropathic pain, as it has been shown to modulate the activity of voltage-gated sodium channels.

properties

IUPAC Name

methyl 2-amino-2-[1-(trifluoromethyl)cyclopropyl]acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F3NO2.ClH/c1-13-5(12)4(11)6(2-3-6)7(8,9)10;/h4H,2-3,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVDHYRLBXLSYHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1(CC1)C(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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